molecular formula C17H17ClN6 B6453128 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2549036-05-5

4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No. B6453128
CAS RN: 2549036-05-5
M. Wt: 340.8 g/mol
InChI Key: ODYSZAYJKXAARB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine (4CPP) is a synthetic pyrimidine derivative, which has been studied extensively for its potential applications in a variety of scientific research fields. It is a member of the piperazine chemical family, and is composed of a phenyl ring, a piperazine ring, and a pyrazole ring. 4CPP has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurological disorders.

Scientific Research Applications

4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine has been studied for its potential use in a variety of scientific research fields. It has been shown to have potential applications in the treatment of cancer, diabetes, and neurological disorders. It has also been studied for its potential use in drug delivery systems, as well as its ability to inhibit the growth of certain bacteria. Additionally, it has been studied for its potential use as an anti-inflammatory agent.

Mechanism of Action

Target of Action

The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.

Mode of Action

This compound acts as a ligand for the D4 dopamine receptor, binding to it and causing a conformational change . This change can then trigger a cascade of intracellular events, such as the activation or inhibition of various enzymes and ion channels, changes in cellular permeability, and alterations in gene expression.

Pharmacokinetics

Similar compounds with a piperazine moiety are known to have good pharmacokinetic properties, including good absorption and distribution .

Advantages and Limitations for Lab Experiments

The use of 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is relatively inexpensive. Additionally, it has a wide range of potential applications, and it is relatively safe. However, there are some limitations to its use in laboratory experiments. It has not been extensively studied, and its effects are not fully understood. Additionally, it may not be suitable for use in certain experiments due to its potential toxicity.

Future Directions

There are a variety of potential future directions for the use of 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine in scientific research. Further studies are needed to fully understand its mechanism of action, and to determine its potential therapeutic applications. Additionally, further studies are needed to explore its potential use in drug delivery systems, and to determine its potential effects on the nervous system. Additionally, further studies are needed to explore its potential use in the treatment of cancer, diabetes, and other diseases. Finally, further studies are needed to explore its potential use as an anti-inflammatory agent, and to determine its potential effects on the immune system.

Synthesis Methods

The synthesis of 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is a multi-step process, beginning with the reaction of 2-chlorophenylpiperazine and 1H-pyrazole-1-carboxylic acid. This reaction produces a product known as 2-(2-chlorophenyl)-1H-pyrazole-1-carboxylic acid, which is then reacted with a base to form this compound. Other methods of synthesis have been developed, such as a one-pot synthesis involving the reaction of 2-chlorophenylpiperazine, 1H-pyrazole-1-carboxylic acid, and an alkali metal hydroxide.

properties

IUPAC Name

4-[4-(2-chlorophenyl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6/c18-14-4-1-2-5-15(14)22-8-10-23(11-9-22)16-12-17(20-13-19-16)24-7-3-6-21-24/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYSZAYJKXAARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.